Lipophilicity Gain Over Analogs
The presence of both a fluoro and a trifluoromethyl group on the aromatic ring of 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone significantly increases its lipophilicity compared to non-fluorinated or mono-substituted analogs. This is a critical parameter for optimizing membrane permeability and metabolic stability in drug candidates. The predicted SlogP for this compound is 3.46, while the measured LogP for a closely related analog, 2'-Hydroxy-5'-(trifluoromethyl)acetophenone (which lacks the ortho-fluoro substituent), is reported as 2.95 [1]. This difference of approximately 0.5 LogP units translates to a roughly three-fold increase in partition coefficient and can be decisive for achieving optimal brain penetration or oral bioavailability [2].
| Evidence Dimension | Lipophilicity (LogP/SlogP) |
|---|---|
| Target Compound Data | SlogP: 3.46 (Predicted) |
| Comparator Or Baseline | 2'-Hydroxy-5'-(trifluoromethyl)acetophenone (CAS 67589-15-5); LogP: 2.95 (Measured) |
| Quantified Difference | ΔLogP ≈ +0.51 (Target is more lipophilic) |
| Conditions | Predicted values from computational models; measured values from experimental determination. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a key determinant of oral bioavailability and blood-brain barrier penetration for CNS-targeted therapeutics.
- [1] MMsINC Database. (2024). Physicochemical properties for 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone and 2'-Hydroxy-5'-(trifluoromethyl)acetophenone. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
